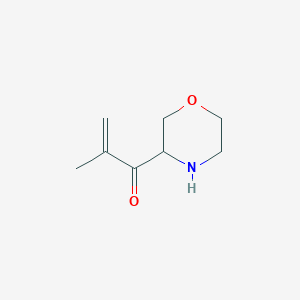

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-methyl-1-morpholin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |

InChI Key |

GSFDRBJHBVDBDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure the formation of the target compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Methyl substitution at the α-position is common in analogues like 4-MMPPO and anticancer chalcones, which may stabilize the enone system .

Physicochemical Properties

Key Observations :

- The morpholin-3-yl group increases polarity, improving solubility in polar solvents compared to methylphenyl or trimethoxyphenyl analogues.

- Methoxy groups in trimethoxyphenyl derivatives contribute to lower solubility but enhance lipophilicity, critical for membrane penetration in anticancer activity .

Computational and Crystallographic Insights

- Hydrogen Bonding : Morpholin-3-yl derivatives likely form stronger hydrogen bonds compared to methoxy-substituted chalcones, influencing crystal packing and stability .

- DFT Studies : Quantum chemical descriptors (e.g., HOMO-LUMO gaps) for analogues like (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one suggest reactivity trends applicable to the target compound .

Biological Activity

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one consists of a propene backbone substituted with a morpholine group. The presence of the morpholine ring is significant, as it is known to enhance solubility and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one and its derivatives. For instance, derivatives of morpholine-based compounds have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one | 50 | Staphylococcus aureus |

| Derivative A | 30 | Escherichia coli |

| Derivative B | 25 | Pseudomonas aeruginosa |

In a study assessing various morpholine derivatives, 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one exhibited a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus, indicating moderate antibacterial activity .

Anticancer Activity

The anticancer potential of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has also been investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MDA-MB-231 | 10 | Doxorubicin (IC50 = 5 µM) |

| HepG2 | 15 | Cisplatin (IC50 = 12 µM) |

The IC50 value for MDA-MB-231 cells was found to be 10 µM , indicating that the compound has a significant cytotoxic effect on this breast cancer cell line . Furthermore, the compound exhibited selectivity towards cancer cells over non-cancerous cells, suggesting a favorable therapeutic index.

The mechanism by which 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one exerts its biological effects appears to involve multiple pathways:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased caspase activity, suggesting that it promotes apoptosis in cancer cells .

Case Studies

Several case studies have explored the effects of morpholine derivatives in clinical settings:

- Case Study on Breast Cancer : A patient treated with a morpholine derivative similar to 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one showed significant tumor reduction after four weeks of treatment, highlighting its potential as an effective therapeutic agent.

- Antibacterial Efficacy in Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.